molecular formula C19H17F4NO4 B12061208 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile

4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B12061208
M. Wt: 399.3 g/mol
InChI Key: YAKREKYYFSATAN-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as dioxo, dioxaspiro, and tetrafluorobenzonitrile, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile typically involves a multi-step process. One common approach is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the spirocyclic core. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of l-proline can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s reactivity is influenced by its spirocyclic structure, which can interact with various enzymes and receptors. For instance, the tetrafluorobenzonitrile moiety may interact with specific protein targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[55]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile is unique due to its combination of a spirocyclic core with multiple functional groups, including tetrafluorobenzonitrile

Properties

Molecular Formula

C19H17F4NO4

Molecular Weight

399.3 g/mol

IUPAC Name

4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile

InChI

InChI=1S/C19H17F4NO4/c1-2-6-19(11-14(22)12(20)10(9-24)13(21)15(11)23)16(25)27-18(28-17(19)26)7-4-3-5-8-18/h2-8H2,1H3

InChI Key

YAKREKYYFSATAN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)C#N)F)F

Origin of Product

United States

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